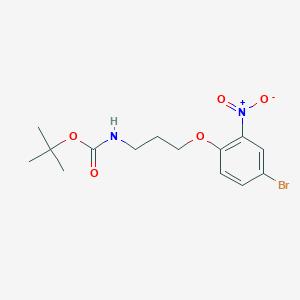
Tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further connected to a phenoxy group substituted with bromine and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-nitrophenol and 3-bromopropylamine hydrobromide.
Formation of Intermediate: The 4-bromo-2-nitrophenol is reacted with 3-bromopropylamine hydrobromide in the presence of a base such as potassium carbonate to form 3-(4-bromo-2-nitrophenoxy)propylamine.
Carbamate Formation: The intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder in hydrochloric acid.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.
Reduction: 3-(4-bromo-2-aminophenoxy)propylamine.
Deprotection: 3-(4-bromo-2-nitrophenoxy)propylamine.
科学研究应用
Tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of bromine and nitro substitutions on biological activity.
作用机制
The mechanism of action of tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and nitro groups can influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Tert-butyl 3-bromopropylcarbamate: Similar structure but lacks the phenoxy and nitro groups.
Tert-butyl (3-hydroxypropyl)carbamate: Similar structure but has a hydroxy group instead of the phenoxy group.
Tert-butyl (3-azidopropyl)carbamate: Similar structure but has an azido group instead of the phenoxy group.
Uniqueness
Tert-butyl (3-(4-bromo-2-nitrophenoxy)propyl)carbamate is unique due to the presence of both bromine and nitro groups on the phenoxy ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
tert-butyl N-[3-(4-bromo-2-nitrophenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5/c1-14(2,3)22-13(18)16-7-4-8-21-12-6-5-10(15)9-11(12)17(19)20/h5-6,9H,4,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZIWWGZBDPNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














